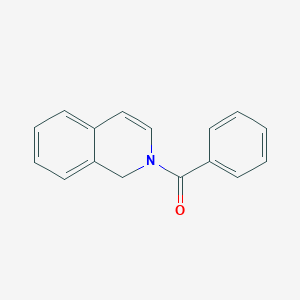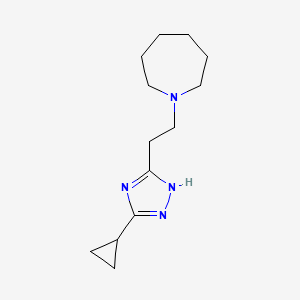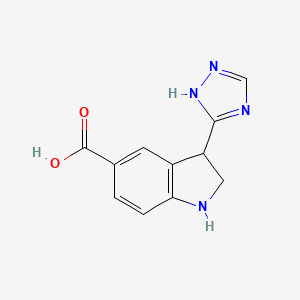
8-Methoxy-2-nitroindolizine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 8-metoxi-2-nitroindolizina-7-carboxílico es un compuesto heterocíclico que pertenece a la familia de las indolizinas. Las indolizinas son conocidas por sus diversas actividades biológicas y han sido estudiadas ampliamente por sus posibles aplicaciones en química medicinal. Este compuesto, con sus características estructurales únicas, ha despertado interés por su posible uso en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 8-metoxi-2-nitroindolizina-7-carboxílico típicamente implica la nitración de un precursor de indolizina seguida de metoxilación y carboxilación. Un método común incluye los siguientes pasos:
Nitración: El precursor de indolizina se trata con un agente nitrante como el ácido nítrico o una mezcla de ácido nítrico y ácido sulfúrico para introducir el grupo nitro en la posición 2.
Metoxilación: La indolizina nitrada se hace reaccionar luego con un agente metoxilante, como el sulfato de dimetilo o el metanol en presencia de una base, para introducir el grupo metoxi en la posición 8.
Carboxilación: Finalmente, la nitroindolizina metoxilada se somete a carboxilación utilizando dióxido de carbono a alta presión o mediante el uso de un reactivo carboxilante como el fosgeno.
Métodos de producción industrial
La producción industrial del ácido 8-metoxi-2-nitroindolizina-7-carboxílico puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 8-metoxi-2-nitroindolizina-7-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones del anillo de indolizina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio, el trióxido de cromo y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el paladio sobre carbono (Pd/C) con gas hidrógeno, el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los halógenos (cloro, bromo), los agentes alquilantes y los agentes acilantes se utilizan comúnmente.
Principales productos formados
Oxidación: Los productos pueden incluir ácidos carboxílicos, cetonas o aldehídos.
Reducción: El producto principal es el derivado amino correspondiente.
Sustitución: Varios derivados de indolizina sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 8-metoxi-2-nitroindolizina-7-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 8-metoxi-2-nitroindolizina-7-carboxílico implica su interacción con dianas y vías moleculares específicas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a diversos efectos biológicos. Los grupos metoxi y ácido carboxílico pueden mejorar la afinidad de unión del compuesto a receptores o enzimas específicos, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- Éster metílico del ácido 8-metoxi-2-nitroindolizina-7-carboxílico
- 8-Metoxi-2-nitroindolizina-7-carboxamida
- 8-Metoxi-2-nitroindolizina-7-carboxilato
Singularidad
El ácido 8-metoxi-2-nitroindolizina-7-carboxílico es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con sus análogos, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo de aplicaciones específicas.
Propiedades
Fórmula molecular |
C10H8N2O5 |
|---|---|
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
8-methoxy-2-nitroindolizine-7-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c1-17-9-7(10(13)14)2-3-11-5-6(12(15)16)4-8(9)11/h2-5H,1H3,(H,13,14) |
Clave InChI |
VQUSFPSZKGVFLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN2C1=CC(=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)




![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)





![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)
